N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

HIF-1α inhibition endothelial cell safety therapeutic window

G0811 is a highly selective, non-cytotoxic HIF-1α angiogenesis inhibitor. Unlike YC-1, KC7F2, or 2-methoxyestradiol, it suppresses HIF-1α stability and VEGF expression without inducing antiproliferative effects or toxicity in HUVECs at active concentrations. Its unique benzofuran sulfonamide scaffold and unmatched selectivity make it the superior probe for mechanistic HIF-1α studies and in vivo angiogenesis assays, preventing off-target cytotoxicity from confounding results. Procure G0811 to drive clean, reproducible target validation.

Molecular Formula C14H15N3O3S
Molecular Weight 305.35
CAS No. 2097927-37-0
Cat. No. B2575222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
CAS2097927-37-0
Molecular FormulaC14H15N3O3S
Molecular Weight305.35
Structural Identifiers
SMILESCC1=CC(=NC=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCC3
InChIInChI=1S/C14H15N3O3S/c1-10-6-12(16-9-15-10)8-17-21(18,19)13-2-3-14-11(7-13)4-5-20-14/h2-3,6-7,9,17H,4-5,8H2,1H3
InChIKeyALCKRSHCXMDDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (G0811): A Unique HIF-1α-Targeted Angiogenesis Inhibitor for Precision Research Procurement


N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide, also code-named G0811, is a small-molecule angiogenesis inhibitor that selectively targets hypoxia-inducible factor (HIF)-1α signal transduction. It possesses a distinct benzofuran sulfonamide scaffold and a 6-methylpyrimidine moiety. [1] Unlike broad-spectrum kinase inhibitors or cytotoxic HIF-1α modulators, G0811 suppresses HIF-1α stability and VEGF expression in cancer cells without exhibiting anti-proliferative activities or toxicity in HUVECs at effective doses. [1]

Why N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide Cannot Be Replaced by Generic HIF-1α or Angiogenesis Inhibitors


HIF-1α inhibitors and anti-angiogenic agents encompass diverse mechanisms with varying selectivity and toxicity profiles. Common comparators like YC-1 (disrupts the HIF-1α/p300 interaction and elevates cGMP, resulting in anti-proliferative effects on HUVECs within active concentration ranges [1]), KC7F2 (a protein translation inhibitor showing dose-response cytotoxicity with an IC50 of 15-25 µM in cancer cell lines ), and 2-methoxyestradiol (a microtubule destabilizer with an HIF-1α IC50 of 0.71 µM and concurrent antiproliferative activity ) all present significant anti-proliferative or cytotoxic liabilities. G0811 is distinguished by consistently demonstrating HIF-1α suppression and anti-angiogenic efficacy without HUVEC anti-proliferation or cytotoxicity at active doses [2], thereby precluding generic substitution within target-focused screening or mechanism-specific research settings.

Quantitative Differentiation Evidence for N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (G0811) Against Key Comparators


HIF-1α Pathway Suppression Without HUVEC Cytotoxicity vs. the Dual HIF-1α/Anti-Proliferative Agent YC-1

G0811 suppressed HIF-1α stability in cancer cells and decreased VEGF expression, yet it did not exhibit anti-proliferative activities or toxicity in HUVECs at effective doses [1]. In stark contrast, the well-characterized HIF-1α inhibitor YC-1 inhibited DNA synthesis and decreased cell number in cultured HUVECs at concentrations of 5–50 µM, which overlap with its HIF-1α activity range [2]. This indicates that YC-1's anti-angiogenic effects are confounded by endothelial cell anti-proliferation, whereas G0811's HIF-1α inhibition is decoupled from such cytotoxicity.

HIF-1α inhibition endothelial cell safety therapeutic window

Anti-Angiogenic Efficacy in Multiple Functional Assays vs. the Cytotoxic HIF-1α Inhibitor KC7F2

G0811 inhibited in vitro angiogenesis across multiple complementary assays—tube formation, chemoinvasion, and CAM—without cytotoxicity [1]. The HIF-1α translation inhibitor KC7F2, while effective in suppressing HIF-mediated transcription, shows marked dose-response cytotoxicity with an IC50 of 15–25 µM across various cancer cell lines (MCF7, A549, U251MG, LN229) . This functional selectivity profile positions G0811 as a more specific probe for HIF-1α-driven angiogenesis without the cell death background signal that complicates interpretation of KC7F2's anti-angiogenic readouts.

angiogenesis inhibition functional selectivity in vitro models

In Vivo Anti-Angiogenic Activity Without Apparent Toxicity vs. the Microtubule-Disrupting HIF-1α Inhibitor 2-Methoxyestradiol

G0811 effectively inhibited angiogenesis in the chorioallantoic membrane (CAM) assay in vivo [1]. 2-Methoxyestradiol, another HIF-1α inhibitor that also downregulates HIF-1α and inhibits VEGF-induced neovascularization, simultaneously suppresses microtubule dynamics with a mitotic IC50 of 1.2 µM and inhibits cell proliferation across multiple cell types . While the CAM assay data are not directly head-to-head, the mechanistic divergence—G0811's lack of anti-proliferative activity versus 2-methoxyestradiol's dual HIF-1α/microtubule inhibition—suggests that G0811's in vivo anti-angiogenic effects are more directly attributable to HIF-1α pathway blockade.

in vivo angiogenesis CAM assay toxicity profile

Structural Differentiation from Other Benzofuran Sulfonamide HIF-1 Inhibitors: The 6-Methylpyrimidine Moiety

G0811 contains a distinctive 6-methylpyrimidin-4-ylmethyl substituent on the sulfonamide nitrogen, which differentiates it from other benzofuran-5-sulfonamide HIF-1 inhibitors such as compound 7q (N-(benzofuran-5-yl)-4-methoxybenzenesulfonamide). Compound 7q inhibited HIF-1 transcriptional activity with an IC50 of 12.5±0.7 µM and reduced VEGF secretion (IC50 18.8 µM) in MCF-7 cells, but its potency is moderate and its selectivity profile was not explicitly compared to G0811 [1]. G0811's pyrimidine ring introduces additional hydrogen-bond donor/acceptor capacity and π-stacking potential that may confer distinct binding interactions with the HIF-1α regulatory machinery. Although direct biochemical IC50 values for G0811 are not publicly available in the primary literature, its cellular efficacy at non-toxic concentrations [2] suggests a differentiated binding mode or downstream signal transduction mechanism compared to 7q.

scaffold uniqueness SAR divergence target specificity

Optimal Research and Procurement Scenarios for N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (G0811)


HIF-1α Pathway Dissection Where Endothelial Cytotoxicity Must Be Avoided

Investigators studying HIF-1α-dependent angiogenesis without confounding anti-proliferative effects should utilize G0811. Its ability to suppress HIF-1α stability and VEGF expression while preserving HUVEC viability [1] makes it superior to YC-1 and KC7F2 for mechanistic studies requiring clean readouts of HIF-1α pathway modulation.

In Vivo CAM Angiogenesis Assays Requiring Pathway Specificity

The CAM assay validated G0811's in vivo anti-angiogenic potential [1]; combined with the absence of HUVEC toxicity, this profile renders G0811 an ideal candidate for in vivo angiogenesis screens where off-target cytotoxicity would confound interpretation.

Medicinal Chemistry Hit-to-Lead Optimization Leveraging a Distinct Scaffold

G0811's 6-methylpyrimidine-benzofuran-sulfonamide framework is structurally non-overlapping with the aryl-sulfonamide HIF-1 inhibitors [2], offering a fresh starting point for SAR expansion. Procurement of G0811 enables exploration of pyrimidine-substituted benzofuran sulfonamides as a novel chemotype for HIF-1α-targeted therapeutic development.

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